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Compound of Interest

Compound Name:
2-(4-Bromophenyl)thiazole-4-

carbaldehyde

Cat. No.: B112275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-bromophenyl)thiazole scaffold is a privileged structure in medicinal chemistry,

demonstrating a wide range of biological activities. This guide provides a comparative analysis

of the structure-activity relationships (SAR) of various derivatives, focusing on their anticancer

and antimicrobial properties. The information is presented to facilitate the rational design of

more potent and selective therapeutic agents.

Quantitative SAR Data
The biological activity of 2-(4-bromophenyl)thiazole derivatives is significantly influenced by the

nature of the substituent at the 2-position of the thiazole ring. The following tables summarize

the in vitro anticancer and antimicrobial activities of a series of these compounds.

Anticancer Activity against MCF-7 Human Breast
Adenocarcinoma Cell Line
The cytotoxic effects of various 2-(4-bromophenyl)thiazole derivatives against the estrogen

receptor-positive MCF-7 cell line are presented below. Activity is expressed as the half-maximal

inhibitory concentration (IC50).
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Compound ID
R Group
(Substituent at 2-
amino position)

IC50 (µM) Reference

p2
4-hydroxy-3-

methoxybenzylidene
10.5 [1]

5-FU (Control) - 5.2 [1]

Lower IC50 values indicate higher potency.

Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a

compound. The following table details the MIC values for several 2-(4-bromophenyl)thiazole

derivatives against a panel of bacterial and fungal strains.[1]
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Compo
und ID

R Group
(Substit
uent at
2-amino
position
)

S.
aureus
(MIC,
µM)

E. coli
(MIC,
µM)

B.
subtilis
(MIC,
µM)

C.
albicans
(MIC,
µM)

A. niger
(MIC,
µM)

Referen
ce

p2

4-

hydroxy-

3-

methoxy

benzylide

ne

16.1 16.1 >100 >100 >100 [1]

p3

4-

(dimethyl

amino)be

nzylidene

>100 >100 >100 >100 16.2 [1]

p4

3,4,5-

trimethox

ybenzylid

ene

>100 >100 28.8 >100 >100 [1]

p6

4-

nitrobenz

ylidene

>100 >100 >100 15.3 >100 [1]

Norfloxac

in

(Control)

- - - - - - [1]

Fluconaz

ole

(Control)

- - - - - - [1]

Lower MIC values indicate greater antimicrobial activity.

Experimental Protocols
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Detailed methodologies are crucial for the reproducibility and validation of experimental

findings. Below are the protocols for the synthesis and biological evaluation of the 2-(4-

bromophenyl)thiazole derivatives discussed.

General Synthesis of 4-(4-Bromophenyl)thiazol-2-amine
Derivatives
The synthesis of the target compounds is typically achieved through a Hantzsch thiazole

synthesis followed by condensation with an appropriate aldehyde.[1]

Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate):

A mixture of p-bromoacetophenone and thiourea is reacted in the presence of a catalytic

amount of iodine.[1]

The reaction is typically carried out in a suitable solvent, such as ethanol, and heated

under reflux.

Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed,

and recrystallized to yield the intermediate 4-(4-bromophenyl)thiazol-2-amine.

Synthesis of Final Derivatives (Schiff Bases):

The intermediate 4-(4-bromophenyl)thiazol-2-amine is dissolved in a suitable solvent, such

as glacial acetic acid.

An equimolar amount of the desired aromatic aldehyde is added to the solution.

The reaction mixture is refluxed for several hours.

After cooling, the precipitated solid is filtered, washed with water, dried, and recrystallized

from an appropriate solvent (e.g., ethanol) to afford the pure final product.

In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability.
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Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of

approximately 8 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified

atmosphere with 5% CO2.[2]

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (typically ranging from 1 to 100 µM) and incubated for another 48 hours.[2]

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is

added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells, and the IC50 value is determined by plotting the percentage of viability against the

compound concentration.

In Vitro Antimicrobial Activity (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution

method.

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth

overnight, and the inoculum is standardized to a specific concentration (e.g., 10^5 CFU/mL).

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing

a suitable growth medium.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria, 28°C for 48 hours for fungi).

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.
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Visualizing Pathways and Workflows
To better understand the mechanisms of action and the research process, the following

diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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